4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene
CAS No.: 1404195-15-8
VCID: VC2712491
Molecular Formula: C8H6F4O
Molecular Weight: 194.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C₈H₆F₄O. It is a derivative of benzene where hydrogen atoms are substituted with a fluorine atom, a methyl group, and a trifluoromethoxy group. This unique substitution pattern imparts distinct chemical properties, making it valuable in various scientific applications, particularly in pharmaceuticals and materials science. SynthesisThe synthesis of 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene typically involves multiple steps, including chlorination, fluorination, and substitution reactions. In industrial settings, optimized methods may utilize continuous flow reactors and advanced purification techniques like distillation and crystallization to enhance yield and purity. Chemical ReactionsThis compound can undergo various chemical reactions, such as coupling reactions, which often require specific conditions like temperature control and the presence of catalysts (e.g., palladium) to achieve desired yields and selectivity. Applications4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene has several notable applications:
Research FindingsRecent research highlights the importance of fluorinated compounds in bioactive molecules, with the trifluoromethoxy group being particularly useful due to its ability to enhance biological activity and stability . The compound's interaction with biological molecules is influenced by its fluorine atoms, which allow for strong hydrogen bonding, potentially affecting the activity and stability of these molecules. |
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CAS No. | 1404195-15-8 |
Product Name | 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene |
Molecular Formula | C8H6F4O |
Molecular Weight | 194.13 g/mol |
IUPAC Name | 4-fluoro-1-methyl-2-(trifluoromethoxy)benzene |
Standard InChI | InChI=1S/C8H6F4O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 |
Standard InChIKey | CQZABHSWXJDXNI-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)F)OC(F)(F)F |
Canonical SMILES | CC1=C(C=C(C=C1)F)OC(F)(F)F |
PubChem Compound | 71669314 |
Last Modified | Aug 16 2023 |
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